(+)-Furfurylmethyl(alpha-methylphenethyl)ammonium cyclohexylsulphamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexylsulfamate;furan-2-ylmethyl-methyl-(1-phenylpropan-2-yl)azanium is a complex organic compound with the molecular formula C21H32N2O4S and a molecular weight of 408.555 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylsulfamate;furan-2-ylmethyl-methyl-(1-phenylpropan-2-yl)azanium involves multiple steps, typically starting with the preparation of the cyclohexylsulfamate group. This can be achieved by reacting cyclohexylamine with sulfamic acid under controlled conditions. The furan-2-ylmethyl-methyl-(1-phenylpropan-2-yl)azanium moiety can be synthesized through a series of reactions involving the formation of the furan ring and subsequent alkylation and amination steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylsulfamate;furan-2-ylmethyl-methyl-(1-phenylpropan-2-yl)azanium can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The phenylpropan-2-yl group can be reduced to form the corresponding alcohol.
Substitution: The cyclohexylsulfamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the phenylpropan-2-yl group.
Substitution: Various substituted cyclohexylsulfamate derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclohexylsulfamate;furan-2-ylmethyl-methyl-(1-phenylpropan-2-yl)azanium involves its interaction with specific molecular targets. For example, the cyclohexylsulfamate group can inhibit certain enzymes by mimicking the natural substrate, while the furan ring can interact with aromatic residues in proteins. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexylsulfamate;furan-2-ylmethyl-methyl-(1-[3-(trifluoromethyl)phenyl]propan-2-yl)azanium: Similar structure but with a trifluoromethyl group, which can alter its chemical properties and reactivity.
N-cyclohexylsulfamate;furan-2-ylmethyl-methyl-(1-phenylpropan-2-yl)azanium: The base structure without additional substituents.
Uniqueness
N-cyclohexylsulfamate;furan-2-ylmethyl-methyl-(1-phenylpropan-2-yl)azanium is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the cyclohexylsulfamate group, in particular, distinguishes it from other similar compounds and contributes to its unique properties.
Properties
CAS No. |
3776-92-9 |
---|---|
Molecular Formula |
C21H32N2O4S |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
cyclohexylsulfamic acid;N-(furan-2-ylmethyl)-N-methyl-1-phenylpropan-2-amine |
InChI |
InChI=1S/C15H19NO.C6H13NO3S/c1-13(11-14-7-4-3-5-8-14)16(2)12-15-9-6-10-17-15;8-11(9,10)7-6-4-2-1-3-5-6/h3-10,13H,11-12H2,1-2H3;6-7H,1-5H2,(H,8,9,10) |
InChI Key |
AVANVRBQOCVTLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)CC2=CC=CO2.C1CCC(CC1)NS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.